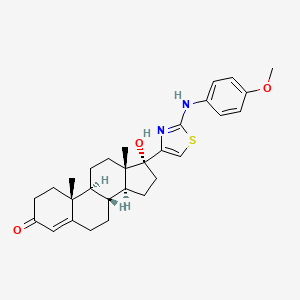
3H-Spiperone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Spiperone is a radiolabeled form of spiperone, a compound belonging to the butyrophenone class of chemicals. It is primarily used as a ligand in neuropharmacological research to study dopamine and serotonin receptors. Spiperone itself is a potent antagonist of dopamine D2 receptors and serotonin 5-HT2 receptors, making it valuable in the study of psychiatric disorders such as schizophrenia .
Vorbereitungsmethoden
The synthesis of 3H-Spiperone involves the tritiation of spiperone, which is a multi-step process. The initial step involves the synthesis of spiperone, which can be achieved through the reaction of 1,3,8-triazaspiro[4.5]decane with 4-(4-fluorophenyl)-4-oxobutyl chloride in the presence of a base. . Industrial production methods for this compound are similar but scaled up to meet the demand for research purposes.
Analyse Chemischer Reaktionen
3H-Spiperone undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Halogen atoms in the molecule can be substituted with other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions but often include modified spiperone derivatives .
Wissenschaftliche Forschungsanwendungen
3H-Spiperone is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Neuropharmacology: Used to study the binding properties of dopamine and serotonin receptors in the brain.
Psychiatric Research: Helps in understanding the mechanisms of action of antipsychotic drugs and their effects on neurotransmitter systems.
Cancer Research: Investigated for its potential in inducing apoptosis in colorectal cancer cells.
Drug Development: Used in the screening of new compounds for their affinity to dopamine and serotonin receptors.
Wirkmechanismus
3H-Spiperone exerts its effects by binding to dopamine D2 and serotonin 5-HT2 receptors. It acts as an antagonist, blocking the action of dopamine and serotonin at these receptors. This binding inhibits the downstream signaling pathways associated with these neurotransmitters, leading to its antipsychotic effects. Additionally, it has been shown to activate calcium-dependent chloride channels, which may contribute to its therapeutic effects in conditions like cystic fibrosis .
Vergleich Mit ähnlichen Verbindungen
3H-Spiperone is unique in its high affinity for both dopamine D2 and serotonin 5-HT2 receptors. Similar compounds include:
Haloperidol: Another butyrophenone with high affinity for dopamine receptors but less affinity for serotonin receptors.
Risperidone: Atypical antipsychotic with affinity for both dopamine and serotonin receptors but with a different chemical structure.
Eigenschaften
CAS-Nummer |
80154-50-3 |
|---|---|
Molekularformel |
C23H26FN3O2 |
Molekulargewicht |
397.5 g/mol |
IUPAC-Name |
8-[4-(4-fluorophenyl)-4-oxobutyl]-1-(4-tritiophenyl)-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C23H26FN3O2/c24-19-10-8-18(9-11-19)21(28)7-4-14-26-15-12-23(13-16-26)22(29)25-17-27(23)20-5-2-1-3-6-20/h1-3,5-6,8-11H,4,7,12-17H2,(H,25,29)/i1T |
InChI-Schlüssel |
DKGZKTPJOSAWFA-CNRUNOGKSA-N |
Isomerische SMILES |
[3H]C1=CC=C(C=C1)N2CNC(=O)C23CCN(CC3)CCCC(=O)C4=CC=C(C=C4)F |
Kanonische SMILES |
C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC(=O)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(Methoxymethyl)phenyl] 4-(1-propylcyclohexyl)cyclohexane-1-carboxylate](/img/structure/B13776853.png)













